molecular formula C8H8O3 B1330596 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one CAS No. 72150-22-2

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Cat. No.: B1330596
CAS No.: 72150-22-2
M. Wt: 152.15 g/mol
InChI Key: KIAQKKYOUVIGII-UHFFFAOYSA-N
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Description

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: is a chemical compound with the molecular formula C8H8O3 . It is also known by other names such as 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one . This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms and a double bond. It appears as a white to almost white powder or crystal and has a melting point of approximately 93°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the tricyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and materials .

Biology: In biological research, this compound can be used as a probe or a reagent to study various biochemical pathways and interactions. Its reactivity and stability make it suitable for use in various assays and experiments .

Medicine: Its tricyclic structure can serve as a scaffold for the development of pharmacologically active compounds .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAQKKYOUVIGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C=CC(C2C(=O)O1)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317983
Record name 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72150-22-2
Record name 72150-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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